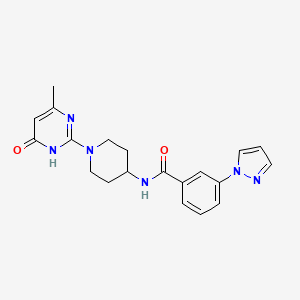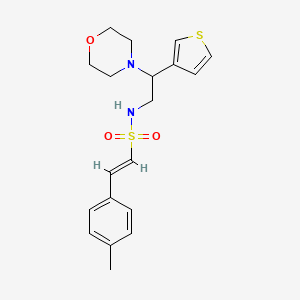
1-(4-(4-Chlorophenoxy)phenyl)-4,4,4-trifluorobutane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While the specific synthesis process for “1-(4-(4-Chlorophenoxy)phenyl)-4,4,4-trifluorobutane-1,3-dione” is not available, similar compounds have been synthesized through various methods. For instance, a related compound, “1-(4-(4-chlorophenoxy)phenyl)ethanone”, was synthesized by a one-pot Ullmann reaction .Applications De Recherche Scientifique
Synthesis and Characterization
Research has demonstrated innovative synthetic pathways utilizing 1-(4-(4-Chlorophenoxy)phenyl)-4,4,4-trifluorobutane-1,3-dione. For example, the acid-catalyzed transformation of aryl pentene diones into polyfunctionalized furans showcases the compound's role in creating new molecular structures with potential applications in material science and pharmaceuticals (Onitsuka, Nishino, & Kurosawa, 2000). Similarly, the formation of 1,2-dioxanes using manganese complexes underlines the compound's importance in organic synthesis and its ability to form complex structures (Nishino, Tategami, Yamada, Korp, & Kurosawa, 1991).
Antitumor Evaluation and Molecular Docking
A significant application of this compound is found in antitumor evaluation and molecular docking studies. The synthesis and evaluation of 1-(4-Chlorophenoxy)phenyl)-4,4,4-trifluorobutane-1,3-dione derivatives have shown potential antitumor activities, with some compounds exhibiting broad-spectrum antitumor activity and selective activities toward various cancer cell lines. Molecular docking methodologies have provided insights into the binding modes of these compounds, suggesting their utility as therapeutic agents (Al-Suwaidan, Abdel-Aziz, El-Azab, El-Sayed, Alanazi, El-Ashmawy, & Abdel-Aziz, 2015).
Material Science and Photophysical Properties
In material science, derivatives of this compound have been used to create functional materials. For instance, an asymmetric tetrathiafulvalene (TTF) derivative bearing a phenyl β-diketone group has been synthesized, showcasing its potential as a ligand towards creating multifunctional materials with conducting, non-linear optical, and magnetic properties (Wang, Li, Huang, Zhang, & Zhang, 2011). Moreover, europium complexes with β-diketone-derived ligands have been explored for their photophysical properties, offering new avenues for developing advanced luminescent materials (Raj, Biju, & Reddy, 2008).
Propriétés
IUPAC Name |
1-[4-(4-chlorophenoxy)phenyl]-4,4,4-trifluorobutane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF3O3/c17-11-3-7-13(8-4-11)23-12-5-1-10(2-6-12)14(21)9-15(22)16(18,19)20/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVAIMBJOOBGHLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC(=O)C(F)(F)F)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[3-(2-fluorophenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2731534.png)
![N-(benzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2731535.png)
![N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2731536.png)
![(2E,3E)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-hydrazinylidene-1-(thiophen-2-yl)propan-1-one](/img/structure/B2731538.png)
![1-[4-(2-Hydroxycyclobutyl)piperazin-1-yl]ethan-1-one](/img/structure/B2731540.png)
![N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1-benzofuran-2-carboxamide](/img/structure/B2731542.png)

![6-Chloro-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one](/img/structure/B2731544.png)
![1-benzyl-5-(2-chlorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2731547.png)


